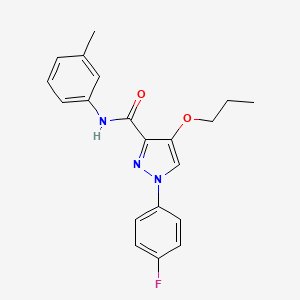

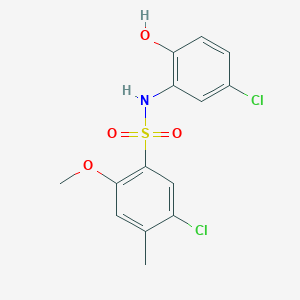

![molecular formula C13H13BrN2O4S2 B2932413 2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-39-1](/img/structure/B2932413.png)

2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, transition metal carboxylates, i.e., 3-[(2,4,6-trichloroanilino)carbonyl]prop-2-enoic acid and 3-[(4-bromoanilino)carbonyl]prop-2-enoic acid have been synthesized . The unimolar and bimolar substituted products have been characterized by elemental analysis, IR, UV-Vis spectroscopy, 1 H NMR, and atomic absorption .Scientific Research Applications

Synthesis and Chemical Reactions

Compounds with structural elements similar to "2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate" have been utilized in the synthesis of diverse chemical structures and the study of their reactions. For instance, the reaction of 2-bromoacetylthiophene with dimethylsulfide has been explored for synthesizing various heterocycles, demonstrating the compound's role in expanding synthetic methodologies for producing novel chemical entities with potential applications in materials science and pharmaceuticals (Abdelhamid & Shiaty, 1988).

Material Science and Magnetic Properties

Research on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, incorporating structures similar to the compound , has shown significant potential in the development of materials with photochromic behavior and slow magnetic relaxation. These materials are of interest for their potential use in information storage, sensors, and switches, demonstrating the compound's relevance in advancing material science technology (Cao et al., 2015).

Photodynamic Therapy for Cancer

The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with groups related to the chemical structure , have been explored for their photophysical, photochemical properties, and singlet oxygen quantum yield. These properties are crucial for the application of such compounds in photodynamic therapy, a promising treatment modality for cancer, highlighting the compound's potential in medicinal chemistry and oncology research (Pişkin, Canpolat, & Öztürk, 2020).

Organic Electronics and Polymer Chemistry

The study of all-para-brominated oligo(N-phenyl-m-aniline)s, which share structural motifs with the specified compound, focuses on their synthesis, crystal structures, and high-spin cationic states. Such research is fundamental in developing organic electronics, including light-emitting diodes, field-effect transistors, and photovoltaic devices, indicating the importance of these chemical structures in advancing electronic materials (Ito et al., 2002).

Environmental Science

Research into the methylation potential of thiols in anoxic, low-pH wetland sediments relates to the environmental cycling of sulfur compounds, including dimethylsulfide. Such studies are critical for understanding sulfur cycling in natural environments and its implications for climate regulation and ecosystem dynamics (Stets, Hines, & Kiene, 2004).

properties

IUPAC Name |

[2-[(4-bromophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTDMROADGOLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

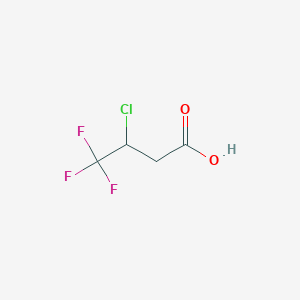

![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)

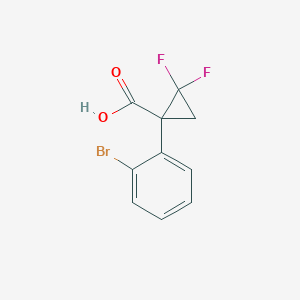

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2932335.png)

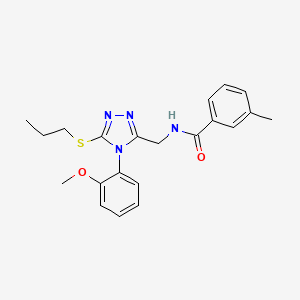

![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)

![Ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932340.png)

![Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2932342.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea](/img/structure/B2932344.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932350.png)

![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride](/img/structure/B2932351.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)